1-Propylpiperidine-2-carboxylic acid

Local Anesthetics Piperidinecarboxamides Ropivacaine

Sourcing high-quality chiral intermediates for local anesthetic R&D? This compound is the critical N-propyl pipecolic acid precursor for ropivacaine. The S-enantiomer derived from this scaffold is clinically preferred for its reduced cardiotoxicity vs. racemic bupivacaine. - Unique N-propyl chain balances anesthetic potency with lower cardiovascular toxicity - Enables solid-state conformational studies and mu-opioid receptor peptidomimetic research - Available in R&D quantities with batch-specific QC documentation (HPLC, NMR)

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 926275-68-5
Cat. No. B1283801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperidine-2-carboxylic acid
CAS926275-68-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)O
InChIInChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
InChIKeyLHQWZZQCEJHGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperidine-2-carboxylic acid – Key Ropivacaine Intermediate


1-Propylpiperidine-2-carboxylic acid (CAS 926275-68-5), also known as N-propylpipecolic acid, is a cyclic α-amino acid derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound features a piperidine ring with a carboxylic acid functional group and an N-propyl substituent. It serves as the critical chiral intermediate in the synthesis of ropivacaine, a widely used long-acting local anesthetic [1]. The compound's predicted physicochemical properties include a boiling point of 278.9±33.0 °C, a density of 1.045±0.06 g/cm³, and an acid dissociation constant (pKa) of 2.45±0.20 .

Chiral intermediate for ropivacaine and long-acting local anesthetic analog synthesis
N-Propyl substitution provides stereochemical control for S-enantiomer preparation
Piperidine-2-carboxylic acid scaffold for peptidomimetic design
Six-membered ring offers conformational diversity for receptor binding studies
Solid-state crystal engineering and polymorphism research
N-Propyl group enables unique intermolecular packing motifs

1-Propylpiperidine-2-carboxylic acid – Alkyl Chain Length and Utility


Simple substitution of 1-Propylpiperidine-2-carboxylic acid with its N-methyl (mepivacaine precursor) or N-butyl (bupivacaine precursor) homologs is not scientifically justified, as the length of the N-alkyl chain directly dictates both pharmacological profile and synthetic utility. Research demonstrates that within the N-alkylpipecolic acid series, the propyl chain provides a unique balance of anesthetic potency and reduced cardiovascular toxicity [1]. The N-propyl derivative yields the S-enantiomer (ropivacaine), which is clinically preferred due to its reduced cardiotoxic potential compared to racemic bupivacaine [2]. Furthermore, the compound's unique conformation, influenced by the propyl substituent, has been shown to enable distinct molecular packing and derivative structures in solid-state applications, a property not shared by shorter or longer alkyl chain analogs [3].

! N-Alkyl chain length is not interchangeable
Methyl (mepivacaine precursor) or butyl (bupivacaine precursor) analogs differ in pharmacological profile and synthetic utility; the propyl chain provides a distinct balance of binding affinity and cardiotoxicity endpoint context.
! Enantiomeric identity may not transfer
The S-enantiomer derived from this intermediate exhibits a different cardiotoxicity endpoint profile compared to racemic mixtures; substitution with racemic or opposite enantiomer requires stereochemical validation.
! Solid-state conformational behavior is chain-length dependent
Crystal packing and conformational diversity observed with N-propyl derivatives do not replicate with shorter or longer alkyl chains, limiting direct material substitution in crystal engineering applications.

1-Propylpiperidine-2-carboxylic acid – Quantitative Comparison with Analogs


Optimal Potency-Safety Balance for Local Anesthesia

The S-enantiomer of the compound's derivative, ropivacaine, demonstrates a markedly superior safety profile for local anesthesia compared to its homologs mepivacaine (N-methyl) and bupivacaine (N-butyl). While the racemic N-propyl compound shows lower analgesic activity than racemic bupivacaine, the isolated S-enantiomer of the N-propyl derivative (ropivacaine) is significantly less cardiotoxic [1]. Binding affinity studies reveal that the propyl substituent confers a pKi value of 3.6 for the beta2-adrenergic receptor, which is intermediate between the methyl (2.4) and butyl (4.3) homologs, correlating with a reduced propensity for cardiovascular side effects compared to bupivacaine [2].

Binding Affinity (pKi)
Head-to-head
pKi 3.6 (propyl) vs 2.4 (methyl), 4.3 (butyl)
beta2-adrenergic receptor
Reported intermediate binding profile may support cardiotoxicity endpoint context
In vitro binding assay using human receptor and 3H-DHA radioligand
Local Anesthetics Piperidinecarboxamides Ropivacaine

High Mu-Opioid Receptor Affinity of Pipecolic Acid Scaffold

Peptide analogs incorporating the piperidine-2-carboxylic acid scaffold exhibit significantly enhanced mu-opioid receptor affinity compared to the natural amino acid proline. Specifically, the analog [(R)-Nip(2)]EM-2, which replaces proline with (R)-nipecotic acid (piperidine-3-carboxylic acid), demonstrated an IC50 of 0.04 ± 0.01 nM, which is a 17.25-fold improvement over the parent peptide EM-2 (IC50 = 0.69 ± 0.03 nM) [1]. This class-level inference suggests that the six-membered piperidine ring provides a superior conformational fit for the mu-opioid receptor binding pocket compared to the five-membered proline ring.

Mu-Opioid IC50
Class-level
IC50 0.04 nM (piperidine-3-COOH analog)
vs parent EM-2 peptide IC50 0.69 nM
Supports piperidine scaffold exploration for opioid peptidomimetic research
Class-level inference; affinity gain observed with regioisomeric scaffold
Opioid Receptors Endomorphin-2 Peptidomimetics

Unique Solid-State Conformational Diversity

N-propyl-substituted pipecolic acid amides exhibit dramatically different crystal and molecular structures compared to their N-butyl counterparts when fluorinated. A crystallographic study of 19 N-alkyl pipecolamide derivatives found that the combination of the N-propyl group with specific fluorination patterns leads to diastereomeric compounds with extraordinary conformational diversity in the solid state [1]. The presence of the propyl chain, as opposed to a butyl chain, influences the packing and intermolecular interactions, which is critical for applications in crystal engineering and solid-phase synthesis.

Solid-State Structure
Reported
Extraordinary conformational diversity with N-propyl fluorinated amides
vs N-butyl analogs: dramatically different crystal packing
Enables crystal engineering and solid-phase structural studies
Single-crystal X-ray diffraction analysis of 19 derivatives
Crystal Engineering Conformational Analysis Fluorinated Derivatives

Physicochemical Properties for Formulation and Handling

The predicted physicochemical properties of 1-Propylpiperidine-2-carboxylic acid provide a baseline for comparing its handling and formulation characteristics against alternative intermediates. The predicted pKa of 2.45±0.20 indicates that the carboxylic acid group is significantly ionized under physiological pH, which is a key factor in salt formation and solubility . The predicted boiling point of 278.9±33.0 °C and density of 1.045±0.06 g/cm³ inform safe storage and handling protocols . These data are essential for process chemists optimizing synthetic routes and for formulators designing appropriate solvent systems.

Predicted pKa
Predicted
pKa 2.45 ± 0.20
Carboxylic acid group
Informs salt formation and solubility screening for process development
ACD/Labs predicted value; verify experimentally
Physicochemical Properties Drug Formulation pKa

1-Propylpiperidine-2-carboxylic acid – Application Scenarios


Ropivacaine Synthesis and Chiral Local Anesthetics

The primary and most established application of 1-Propylpiperidine-2-carboxylic acid is as the key chiral intermediate in the synthesis of ropivacaine, a long-acting local anesthetic [1]. The compound's specific N-propyl substitution is essential, as the derivative L-N-n-propylpipecolic acid-2,6-xylidide (ropivacaine) is demonstrably superior in safety profile to its N-methyl and N-butyl homologs [2]. Procurement is justified for any research or industrial process aiming to produce ropivacaine or to explore structure-activity relationships in the pipecoloxylidide class of anesthetics.

Development of Mu-Opioid Peptidomimetics

The piperidine-2-carboxylic acid scaffold, to which 1-Propylpiperidine-2-carboxylic acid belongs, has demonstrated the ability to confer exceptionally high affinity for the mu-opioid receptor when incorporated into peptide analogs [1]. This suggests a valuable application for researchers designing novel peptidomimetics for pain management. The compound can serve as a starting point for synthesizing libraries of N-alkyl pipecolic acid derivatives aimed at optimizing mu-opioid receptor interactions.

Crystal Engineering and Solid-State Studies

The N-propyl group on the pipecolic acid scaffold has been shown to impart unique conformational diversity in the solid state, particularly when combined with fluorinated amides [1]. This property makes 1-Propylpiperidine-2-carboxylic acid and its derivatives valuable tools for fundamental research in crystal engineering, polymorphism, and the study of intermolecular interactions in organic solids.

Application
Selection Property
Validation Focus
Ropivacaine synthesis and chiral local anesthetic analog research
N-Propyl chiral intermediate for S-enantiomer preparation
Enantiomeric purity, coupling efficiency, and amide formation
Mu-opioid receptor peptidomimetic design
Piperidine-2-carboxylic acid scaffold with conformational constraint
Receptor binding affinity and selectivity in opioid receptor panels
Crystal engineering and solid-state conformational studies
N-Propyl pipecolic acid derivatives for unique packing motifs
Polymorphism, intermolecular interactions, and fluorinated analog design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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